molecular formula C14H18FN3O3S B6435580 N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide CAS No. 2549021-64-7

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide

Cat. No.: B6435580
CAS No.: 2549021-64-7
M. Wt: 327.38 g/mol
InChI Key: DCLHGWZSJCISEN-UHFFFAOYSA-N
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Description

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a synthetic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorine atom and the benzoxazole ring in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds, such as substituted 1,2-benzoxazoles, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, addiction, and motor control.

Mode of Action

It’s known that compounds with similar structures can interact with their targets (such as serotonergic and dopaminergic receptors) to induce changes in cellular signaling . This interaction can lead to alterations in the physiological state of the cell, potentially contributing to the compound’s observed effects.

Biochemical Pathways

Given its potential interaction with serotonergic and dopaminergic receptors, it’s plausible that it may influence pathways related to neurotransmission .

Result of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling and function.

Preparation Methods

The synthesis of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves several steps. One common synthetic route includes the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction typically proceeds through the formation of an intermediate product, which is then further reacted with other reagents to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity.

Chemical Reactions Analysis

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Properties

IUPAC Name

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-17(22(2,19)20)11-5-7-18(8-6-11)14-16-12-4-3-10(15)9-13(12)21-14/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLHGWZSJCISEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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